molecular formula C3F9FeO9S3 B012985 Iron(III) trifluoromethanesulfonate CAS No. 63295-48-7

Iron(III) trifluoromethanesulfonate

Cat. No.: B012985
CAS No.: 63295-48-7
M. Wt: 503.1 g/mol
InChI Key: OSHOQERNFGVVRH-UHFFFAOYSA-K
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Description

Iron(III) trifluoromethanesulfonate (Fe(CF₃SO₃)₃), also known as ferric triflate, is a Lewis acid catalyst widely used in organic synthesis. Its molecular formula is C₃F₉FeO₉S₃, with a molecular weight of 503.05 g/mol . It appears as a white crystalline powder with a melting point of 183°C and a boiling point of 162°C at 760 mmHg . The compound is highly soluble in polar solvents such as water, methanol, and acetonitrile but is moisture-sensitive, requiring storage under inert conditions .

Key applications include catalyzing the synthesis of 2,3-unsaturated-O-glycosides from acetylated glucal and facilitating the formation of β-enamino ketones/esters . Its reactivity stems from the strong electron-withdrawing triflate anion (CF₃SO₃⁻), which enhances the electrophilicity of the Fe³⁺ center .

Preparation Methods

Direct Synthesis from Trifluoromethanesulfonic Acid and Iron(III) Chloride

The most widely documented method for synthesizing iron(III) triflate involves the direct reaction of anhydrous iron(III) chloride (FeCl₃) with trifluoromethanesulfonic acid (CF₃SO₃H). This approach, adapted from Haynes et al. (1981), proceeds via a protonolysis mechanism where the acid displaces chloride ions from FeCl₃ .

Reaction Procedure

  • Distillation of Acid : Freshly distilled trifluoromethanesulfonic acid (20 mL) is condensed onto anhydrous FeCl₃ (12 mmol) under reduced pressure (20 mm Hg) at 70°C .

  • Reflux Conditions : The mixture is stirred under reflux for 40 hours to ensure complete reaction. The insolubility of the product in the acid necessitates prolonged heating.

  • Isolation and Purification : The resultant white solid is vacuum-filtered, washed with additional distilled CF₃SO₃H to remove residual reactants, and dried under vacuum at 50°C .

Analytical Validation

Elemental analysis confirms the stoichiometry of Fe(CF₃SO₃)₃ (Table 1) :

ComponentCalculated (%)Observed (%)
C6.786.75
H0.000.00
Fe15.815.9

The absence of hydrogen and the precise iron content validate the anhydrous, chloride-free product.

Structural and Spectroscopic Characterization

Mössbauer Spectroscopy

Iron(III) triflate exhibits distinct Mössbauer parameters that reflect its electronic environment (Table 2) :

Temperature (K)Isomer Shift (δ, mm/s)Quadrupole Splitting (ΔEQ, mm/s)
2931.321.44
801.451.84

The increase in isomer shift (δ) at lower temperatures indicates enhanced electron density at the iron nucleus, consistent with a high-spin Fe³⁺ center. The quadrupole splitting (ΔEQ) suggests a distorted octahedral geometry due to the bulky triflate ligands.

Infrared Spectroscopy

The infrared spectrum of Fe(CF₃SO₃)₃ shows strong absorptions at 1,260 cm⁻¹ and 1,150 cm⁻¹, corresponding to the symmetric and asymmetric S–O stretching modes of the triflate anion. The absence of peaks above 3,000 cm⁻¹ confirms the anhydrous nature of the product .

Comparative Analysis with Related Iron Sulfonates

Iron(III) triflate differs structurally from its iron(II) analogs. For example, α-iron(II) methanesulfonate (Fe(CH₃SO₃)₂) exhibits a larger quadrupole splitting (ΔEQ = 2.95 mm/s at 293 K) due to its distorted geometry, whereas the iron(III) derivative’s smaller ΔEQ (1.44 mm/s) reflects a more symmetric ligand field . These differences underscore the influence of oxidation state on coordination geometry.

Challenges and Practical Considerations

  • Hygroscopicity : Iron(III) triflate is highly hygroscopic, requiring strict anhydrous conditions during synthesis and storage.

  • Acid Compatibility : The use of excess CF₃SO₃H as both reactant and washing agent ensures complete chloride removal but necessitates corrosion-resistant glassware.

  • Thermal Stability : Prolonged drying at 50°C under vacuum is critical to prevent decomposition or ligand loss.

Industrial and Synthetic Applications

While beyond the scope of preparation methods, iron(III) triflate’s efficacy as a Lewis acid catalyst is well-documented. For instance, it catalyzes Friedel-Crafts alkylations with 78% yield in hydroarylation reactions, outperforming FeCl₃ (43%) and FeBr₃ (28%) . This reactivity is attributed to the triflate anion’s weak coordination, which preserves the Lewis acidity of the Fe³⁺ center.

Scientific Research Applications

Applications in Organic Synthesis

Iron(III) trifluoromethanesulfonate is predominantly used as a catalyst in organic synthesis, where it facilitates several important reactions:

Catalytic Reactions

  • Friedel-Crafts Reactions : It promotes the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
  • Glycosidic Linkages : It aids in constructing glycosidic linkages in carbohydrate chemistry, particularly in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal .
  • Beta-enamino Ketones and Esters : Employed in synthesizing various beta-enamino ketones and esters, showcasing its versatility .

Comparative Analysis with Other Catalysts

CompoundFormulaUnique Features
Iron(III) ChlorideFeCl₃Commonly used but less effective as a catalyst
Iron(III) BromideFeBr₃Similar catalytic properties but lower reactivity
Iron(III) SulfateFe₂(SO₄)₃More stable but less versatile in organic synthesis
Iron(III) AcetateFe(C₂H₃O₂)₃Used in organic reactions; less acidic than triflate
Iron(III) TriflateFe(OTf)₃Similar structure; often used interchangeably

This compound stands out due to its high Lewis acidity and effectiveness in catalyzing complex organic transformations, making it a preferred choice over other iron salts in many synthetic applications .

Applications in Materials Science

Recent research has explored the use of this compound in materials science:

  • Solar Energy Applications : The compound has been investigated for its role in solar energy conversion processes due to its solubility properties and catalytic efficiency .
  • Water Treatment : It is also being studied for potential applications in water treatment technologies, leveraging its chemical reactivity .

Case Study 1: Polymerization Catalysis

A study demonstrated that iron(III) triflate effectively catalyzes the copolymerization of ε-caprolactone (CL), leading to the formation of Janus polymers. This application highlights its utility in producing advanced materials with specific properties .

Case Study 2: N-t-butoxycarbonylation of Amines

Another research explored its role as a catalyst for the N-t-butoxycarbonylation of amines using di-t-butyl dicarbonate under solvent-free conditions. The results indicated high yields and selectivity, showcasing its efficiency as a green catalyst .

Mechanism of Action

The mechanism by which iron(III) trifluoromethanesulfonate exerts its catalytic effects involves its role as a Lewis acid. It activates substrates by coordinating to electron-rich sites, thereby increasing their reactivity towards nucleophiles. This activation lowers the energy barrier for the reaction, allowing it to proceed more rapidly and efficiently .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Compounds

Trifluoromethanesulfonate salts of other metals share structural similarities but differ in catalytic efficiency, stability, and applications. Below is a detailed comparison:

Transition Metal Triflates

Compound Oxidation State Molecular Weight (g/mol) Melting Point Solubility Key Applications Stability & Hazards
Iron(III) triflate +3 503.05 183°C H₂O, MeOH, AcCN Glycoside synthesis, β-enamino compounds Moisture-sensitive; irritant (H315, H319)
Iron(II) triflate +2 353.99 N/A FA (furfurylamine) Solubility studies in carbon precursors Limited data; likely air-sensitive
Copper(II) triflate +2 361.69 N/A Polar solvents Redox catalysis, organic transformations Hygroscopic; irritant
  • Iron(II) vs. Iron(III) : The +2 oxidation state reduces Lewis acidity, limiting catalytic utility compared to Fe³⁺. Fe(II) triflate is primarily studied for solubility in carbon precursor systems .
  • Copper(II) triflate : Exhibits redox activity, making it suitable for reactions requiring electron transfer, such as cross-coupling or oxidation processes .

Lanthanide Triflates

Compound Oxidation State Molecular Weight (g/mol) Hydration State Key Applications Structural Insights
Lanthanum(III) triflate +3 586.11 Hydrated Acid catalysis, materials science 9-coordinate La³⁺ in aqueous EXAFS
Scandium(III) triflate +3 492.17 Anhydrous Silsesquioxane functionalization High Lewis acidity due to small ionic radius
Europium(III) triflate +3 599.17 N/A Luminescent materials Unique f-electron properties
  • Scandium triflate : Demonstrates exceptional catalytic efficiency in modifying silsesquioxanes due to its strong Lewis acidity and compatibility with heterogeneous systems .
  • Lanthanum triflate : Hydrated forms exhibit stability in aqueous media, enabling use in environmentally benign catalysis .

Structural and Catalytic Insights

  • EXAFS Studies : Lanthanide triflates (e.g., Nd³⁺, La³⁺) show well-defined coordination geometries (9-coordinate in hydrated salts) via K-edge EXAFS, which correlates with their catalytic stability .
  • Thermal Stability : Iron(III) triflate decomposes at high temperatures, releasing SOₓ and HF , whereas lanthanide triflates exhibit higher thermal resilience .

Research Findings and Industrial Relevance

  • Iron(III) triflate outperforms FeCl₃ in moisture-sensitive reactions due to its non-nucleophilic anion, minimizing side reactions .
  • Scandium triflate achieves >90% yield in silsesquioxane coupling reactions, surpassing traditional acid catalysts .
  • Lanthanum triflate ’s hydrated form is preferred in aqueous-phase catalysis, offering a "greener" alternative to volatile organic solvents .

Biological Activity

Iron(III) trifluoromethanesulfonate (Fe(CF₃SO₃)₃), commonly referred to as iron(III) triflate, is a versatile Lewis acid that has garnered attention for its potential biological activities. This article explores its synthesis, catalytic properties, and biological implications based on diverse research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₃F₉FeO₉S₃
  • Molar Mass : 503.05 g/mol
  • Solubility : Soluble in various organic solvents, with a solubility of 0.214 mg/ml in water .
  • Storage Conditions : Should be stored under inert atmosphere at room temperature .

Synthesis and Catalytic Activity

Iron(III) triflate is primarily utilized as a catalyst in organic reactions. Its effectiveness as a Lewis acid has been demonstrated in several studies:

  • Synthesis of Benzofchromenes : Under ultrasonic irradiation, Fe(CF₃SO₃)₃ facilitates the synthesis of 1,3-diaryl-3H-benzofchromenes from naphthols and aromatic aldehydes, yielding high product yields (up to 92%) in short reaction times (as low as 46 minutes) .
    EntryProductTime (min)Yield (%)
    1O5090
    2O Cl5091
    ............
    10O NO₂6588
  • One-Pot Synthesis Reactions : Fe(CF₃SO₃)₃ has been successfully employed in one-pot synthesis protocols for various compounds including dihydropyrimidinones and their sulfur analogues via Biginelli and Hantzsch condensation reactions .

Biological Activity

The biological activity of this compound is primarily linked to its role in facilitating the synthesis of biologically active compounds. Some notable findings include:

  • Antibacterial and Antifungal Activities : Compounds synthesized using iron(III) triflate have shown significant antibacterial and antifungal properties. For instance, derivatives of benzofchromenes exhibit promising activity against various pathogens .
  • Antitumor Activity : Certain synthesized compounds have displayed antitumor effects, suggesting that iron(III) triflate could play a role in developing new anticancer agents through its catalytic actions in organic synthesis .

Case Studies

  • Study on Benzofchromenes : A study demonstrated that the use of iron(III) triflate under ultrasound significantly improved the yield and efficiency of synthesizing benzofchromenes, which are known for their biological activities including anti-cancer properties .
  • Recyclable Catalysts : Research highlighted the recyclability of iron(III) triflate as a catalyst, emphasizing its sustainability and efficiency in multiple reaction cycles without significant loss of activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Iron(III) trifluoromethanesulfonate relevant to its handling in laboratory settings?

this compound (Fe(OTf)₃) is a white to pale yellow crystalline solid with a melting point of 183°C and a boiling point of 162°C at 760 mmHg. Its molecular formula is C₃F₉FeO₉S₃ (503.05 g/mol), and it exhibits moderate thermal stability, requiring storage under inert gas to prevent hydrolysis or decomposition . The compound’s hygroscopic nature necessitates strict moisture control during experimental workflows.

Q. What safety precautions should be implemented when handling this compound in catalytic reactions?

Researchers must use PPE compliant with JIS standards:

  • Respiratory protection : Dust masks (JIS T 8151) to avoid inhalation of fine particles.
  • Hand protection : Chemical-resistant gloves (JIS T 8116) to prevent skin contact.
  • Eye protection : Safety goggles (JIS T 8147) to guard against splashes. Waste should be segregated and disposed via certified hazardous waste management services to mitigate environmental contamination .

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

Fe(OTf)₃ is typically synthesized by reacting iron(III) oxide with trifluoromethanesulfonic acid under anhydrous conditions. Purification involves recrystallization from acetonitrile or dichloromethane, followed by vacuum drying at 80°C for 24 hours. Purity (>98%) can be verified via elemental analysis and FT-IR spectroscopy to confirm the absence of hydroxyl or sulfate impurities .

Advanced Research Questions

Q. How does this compound compare to other Lewis acid catalysts in Biginelli condensations?

Fe(OTf)₃ demonstrates superior recyclability and efficiency in solvent-free Biginelli reactions, achieving >90% yields of 3,4-dihydropyrimidinones. Unlike FeCl₃ or AlCl₃, it avoids side reactions (e.g., ester hydrolysis) due to its weak coordination and strong Brønsted acidity. Comparative studies show a 20% higher turnover number (TON) than Cu(OTf)₂ under identical conditions .

Q. What analytical techniques are most effective for characterizing the catalytic activity and stability of this compound?

  • Thermogravimetric Analysis (TGA) : Determines thermal stability up to 250°C.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation state (+3) and ligand coordination.
  • Kinetic Profiling : Monitors reaction progress via HPLC or NMR to calculate activation energy (Eₐ) and turnover frequency (TOF). Post-reaction recovery via solvent extraction (e.g., ethyl acetate) and reuse for ≥5 cycles is recommended to assess recyclability .

Q. What mechanistic insights exist regarding this compound's role in multicomponent reactions?

Fe(OTf)₃ acts as a dual acid catalyst, activating both carbonyl and amine groups in reactions like Hantzsch dihydropyridine synthesis. In situ FT-IR studies reveal that the triflate anion stabilizes intermediates via hydrogen bonding, lowering the energy barrier for cyclocondensation. Computational modeling (DFT) supports a concerted mechanism with a six-membered transition state .

Properties

IUPAC Name

iron(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470114
Record name Iron(III) trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63295-48-7
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(iii) trifluoromethanesulfonate
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Feasible Synthetic Routes

Iron(III) trifluoromethanesulfonate
Iron(III) trifluoromethanesulfonate
Iron(III) trifluoromethanesulfonate

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